2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 850567-52-1
VCID: VC3358931
InChI: InChI=1S/C13H20BNO2.ClH/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14;/h6-8H,15H2,1-5H3;1H
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)N.Cl
Molecular Formula: C13H21BClNO2
Molecular Weight: 269.58 g/mol

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

CAS No.: 850567-52-1

Cat. No.: VC3358931

Molecular Formula: C13H21BClNO2

Molecular Weight: 269.58 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride - 850567-52-1

Specification

CAS No. 850567-52-1
Molecular Formula C13H21BClNO2
Molecular Weight 269.58 g/mol
IUPAC Name 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride
Standard InChI InChI=1S/C13H20BNO2.ClH/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14;/h6-8H,15H2,1-5H3;1H
Standard InChI Key YZVBFDWPOULPGM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)N.Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)N.Cl

Introduction

Physical and Chemical Characteristics

The physical properties of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride provide important insights into its handling, storage, and application potential. The compound exhibits a well-defined melting point range of 234-238°C, indicating its relatively high thermal stability . This property is advantageous for reactions requiring elevated temperatures, as the compound maintains its structural integrity under such conditions.

The boiling point of the compound is reported to be approximately 390.3°C at 760 mmHg . This high boiling point is consistent with its molecular weight and the presence of hydrogen bonding capabilities. The compound exists as a solid at room temperature, which facilitates its handling and storage in laboratory settings.

From a chemical perspective, the presence of the dioxaborolane group contributes significantly to the compound's reactivity profile. This boronic ester functionality serves as a protected form of a boronic acid, offering enhanced stability while maintaining the capacity for transformation in suitable reaction conditions. The aniline component, particularly with the amino group, provides nucleophilic character, while the methyl substituent can influence the electronic distribution within the aromatic ring.

The hydrochloride salt formation affects the compound's solubility profile, typically enhancing water solubility compared to the free base form. This characteristic can be particularly advantageous in aqueous reaction media or in biological applications where water solubility is beneficial.

Applications in Chemical Synthesis

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride serves as a versatile building block in various chemical synthesis applications. Its primary utility centers on coupling reactions involving boron compounds, particularly the Suzuki reaction, which is fundamental in creating carbon-carbon bonds between aryl or vinyl boron compounds and aryl or vinyl halides . This reaction represents one of the most powerful methods in modern organic synthesis for constructing complex molecular structures.

The compound's reactivity profile makes it especially valuable in the synthesis of complex chemical entities where precise control over carbon-carbon bond formation is required. These applications include the development of:

  • Pharmaceutical intermediates and active pharmaceutical ingredients (APIs)

  • Advanced materials with specialized properties

  • Agrochemical compounds

  • Research tools for chemical biology

In pharmaceutical synthesis, the ability to form specific carbon-carbon bonds with control over regiochemistry and stereochemistry is particularly valuable. The compound can serve as a key building block in constructing elaborate molecular scaffolds present in drug candidates or approved medications.

Furthermore, the presence of the aniline functionality provides additional synthetic handles for further transformations, including diazotization, amide formation, and other nitrogen-based chemistry. This versatility enhances the compound's value as a multifunctional synthetic intermediate capable of participating in diverse reaction sequences.

Comparison with Related Compounds

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride belongs to a family of functionalized aniline boronic esters with diverse applications in organic synthesis. Comparing this compound with related structures provides insight into how subtle structural variations affect physical properties and reactivity profiles.

One structural relative is N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline hydrochloride, which differs in having an N-methylated amino group, trifluoromethyl substituent, and different position of the boronic ester group . The trifluoromethyl group significantly alters the electronic properties of the aromatic ring, potentially affecting reactivity in coupling reactions and other transformations.

Another related compound is 6-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which features a fluorine substituent and different positioning of functional groups. While this compound is mentioned in the search results, it represents a different chemical entity with its own distinct properties and applications.

The positional isomers of these borylated anilines demonstrate how the relative positioning of functional groups on the aromatic ring influences physical properties and chemical behavior. For instance, the positioning of the boronic ester group relative to the amino functionality can affect:

  • Electronic distribution within the aromatic system

  • Steric accessibility for reaction partners

  • Potential for intramolecular interactions

  • Selectivity patterns in subsequent transformations

These structural variations create a spectrum of related compounds with tunable properties, allowing synthetic chemists to select the most appropriate building block for specific applications based on reactivity requirements and structural constraints of target molecules.

Significance in Chemical Research

The significance of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride in chemical research extends beyond its immediate applications in coupling reactions. This compound represents an important class of functionalized building blocks that enable precise molecular architecture construction in disciplines ranging from medicinal chemistry to materials science.

In pharmaceutical research, the ability to install specific substituents at defined positions of aromatic rings is crucial for optimizing drug-target interactions. This boronic ester derivative facilitates such transformations through well-established chemical methodologies, contributing to the development of novel therapeutic agents with improved efficacy, selectivity, or pharmacokinetic properties.

The compound also exemplifies the broader importance of organoboron chemistry in modern synthetic approaches. Since the pioneering work on palladium-catalyzed cross-coupling reactions (recognized by the 2010 Nobel Prize in Chemistry), boronic acids and their derivatives have become indispensable tools in the construction of complex molecules. This particular compound represents a specialized variant within this chemical space, offering unique reactivity patterns based on its specific substitution pattern.

Furthermore, the commercial availability of such specialized reagents illustrates the maturation of chemical supply chains supporting advanced research. The accessibility of diverse building blocks enables researchers to focus on innovative applications rather than multi-step syntheses of starting materials, thereby accelerating discovery processes across scientific disciplines.

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